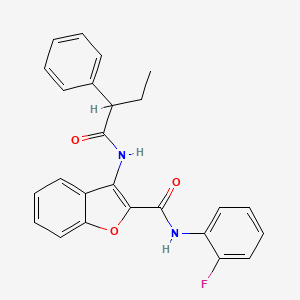

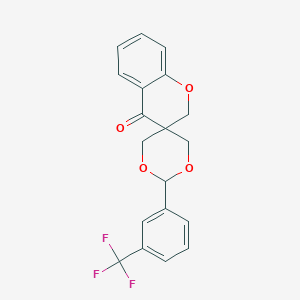

N-(2-fluorophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-fluorophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide" belongs to a class of organic compounds known for their intricate molecular structures and diverse chemical properties. Similar compounds have been studied for various applications, including pharmaceuticals and materials science, due to their unique molecular frameworks and functional groups.

Synthesis Analysis

Synthetic approaches for similar benzofuran and benzamide derivatives often involve catalyzed condensation reactions, solvent-free synthesis under microwave irradiation, and cyclocondensation reactions. For example, solvent-free synthesis techniques have been employed to create imine-carboximido derivatives with high yields and purity, using catalytic methods and microwave irradiation for efficiency (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

The molecular structure of benzofuran and benzamide derivatives has been characterized using various spectral techniques, including infrared, NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry, bond lengths, and angles, critical for understanding the compound's reactivity and properties. For instance, X-ray diffraction has elucidated the planarity and stability of peptide bonds in structurally similar compounds, highlighting the influence of substituents on molecular conformation (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Benzofuran and benzamide derivatives engage in various chemical reactions, including cyclocondensation, acylation, and coupling reactions, to introduce functional groups that modulate their chemical behavior. The presence of fluorophenyl groups often influences the electronic properties of these compounds, affecting their reactivity and interactions with biological targets. Detailed spectral analysis can reveal the effects of substituents on group absorptions, crucial for designing compounds with desired reactivity and selectivity (Idrees, Kola, & Siddiqui, 2019).

Physical Properties Analysis

The physical properties of benzofuran and benzamide derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular structure. For example, the dihedral angles between benzene rings and the planarity of the molecule can affect the compound's crystalline form and solubility, which are essential for its application in drug formulation and material science (Suchetan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological systems, are dictated by the functional groups present in the benzofuran and benzamide core. Studies on similar compounds have shown a range of activities, from antimicrobial to anticancer properties, underscoring the importance of functional group manipulation in achieving desired biological effects. Theoretical and experimental studies provide insights into the electronic structure and potential biological interactions of these compounds (Lavanya, Sribalan, & Padmini, 2017).

Scientific Research Applications

Pharmacokinetics and Metabolism

- Disposition and Metabolism in Humans : A study on a similar compound, SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated its metabolism and disposition in humans. This research is crucial for understanding the pharmacokinetics of related compounds, including N-(2-fluorophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (Renzulli et al., 2011).

Radioligand Development

- Visualization of Peripheral Benzodiazepine Receptors : The development of quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine type receptors (PBR) showcases the application of benzofuran-2-carboxamides in neuroimaging and diagnostic studies (Matarrese et al., 2001).

Antitumor Activity

- Inhibition of Histone Deacetylase : Benzamide derivatives, including those related to benzofuran carboxamides, have been investigated for their antitumor efficacy, demonstrating significant in vivo activity against human tumors. This research highlights the potential of benzofuran carboxamides in cancer therapy (Saito et al., 1999).

Biochemical Research

- Serotonin 1A Receptors in Alzheimer's Disease : Research involving fluorine-18 labeled benzamides for imaging serotonin 1A receptors in the brains of Alzheimer's disease patients provides insights into the potential use of related compounds in studying neurological conditions (Kepe et al., 2006).

Synthesis and Structural Analysis

Synthesis of Benzofuran Derivatives : The synthesis of various benzofuran carboxamide derivatives and their evaluation for biological activities such as antimicrobial and anti-inflammatory properties highlight the versatility of these compounds in medicinal chemistry (Lavanya et al., 2017).

Development of New Preservatives : Novel benzofuran-1,2,3-triazole hybrids, related to benzofuran carboxamides, were developed as fungicidal preservatives, indicating the application of these compounds in biopreservation (Abedinifar et al., 2020).

properties

IUPAC Name |

N-(2-fluorophenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3/c1-2-17(16-10-4-3-5-11-16)24(29)28-22-18-12-6-9-15-21(18)31-23(22)25(30)27-20-14-8-7-13-19(20)26/h3-15,17H,2H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWTGJTQSWFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)